An In-Depth Technical Guide to 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, a heterocyclic compound of interest to researchers and professionals in drug development. While specific literature on this exact molecule is sparse, this document extrapolates from well-established principles of isoxazole chemistry and the known properties of analogous structures to present a robust guide covering its synthesis, structural elucidation, reactivity, and potential pharmacological applications.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The 1,2-oxazole ring is a five-membered heterocyclic motif that constitutes a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of therapeutic agents.[2][3] Isoxazole derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[4][5]
The subject of this guide, 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole, combines this valuable heterocyclic core with two key substituents: a cyclopentyl group at the 5-position and a reactive chloromethyl group at the 3-position. The lipophilic cyclopentyl moiety can enhance binding to hydrophobic pockets in biological targets, while the chloromethyl group serves as a versatile synthetic handle for further molecular elaboration, making this compound a promising building block for the development of novel pharmaceuticals.[6][7]
Chemical Identity and Physicochemical Properties
As this is a specialized chemical entity, its experimental data is not widely published. The following table summarizes its core identifiers and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C9H12ClNO | - |
| Molecular Weight | 185.65 g/mol | - |
| IUPAC Name | 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole | - |
| CAS Number | Not available | - |
| Predicted XlogP | ~2.8-3.2 | - |
| Predicted Boiling Point | ~250-280 °C | - |
| Predicted Density | ~1.1-1.2 g/cm³ | - |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][8][9] This reaction is highly regioselective, typically affording the 3,5-disubstituted isomer as the major product.[10]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole involves the in-situ generation of chloroacetonitrile oxide from chloroacetaldoxime, which then undergoes a 1,3-dipolar cycloaddition with cyclopentylacetylene.
Caption: Synthetic workflow for 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole.
Detailed Experimental Protocol
Materials:
-
Cyclopentylacetylene
-
Chloroacetaldoxime
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylacetylene (1.0 eq) and chloroacetaldoxime (1.2 eq) in dichloromethane.
-
Generation of Nitrile Oxide: Cool the solution to 0 °C in an ice bath. Add aqueous sodium hypochlorite solution (1.5 eq) dropwise to the stirred solution over 30 minutes. The in-situ generation of chloroacetonitrile oxide is an exothermic process, and maintaining a low temperature is crucial to prevent side reactions.
-
Cycloaddition: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole.
Structural Elucidation and Characterization
The structure of the synthesized compound can be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two protons of the chloromethyl group (-CH₂Cl) around δ 4.5-4.8 ppm.- A singlet for the proton on the isoxazole ring (C4-H) around δ 6.0-6.5 ppm.- Multiplets for the protons of the cyclopentyl group. |
| ¹³C NMR | - A signal for the chloromethyl carbon around δ 35-45 ppm.- Signals for the isoxazole ring carbons (C3, C4, C5) in the aromatic region.- Signals corresponding to the carbons of the cyclopentyl ring. |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, characteristic of a monochlorinated compound. |
| FT-IR | - C-H stretching of the alkyl and aromatic groups.- C=N and C=C stretching vibrations of the isoxazole ring.- A characteristic C-Cl stretching band. |
Chemical Reactivity and Derivatization Potential
The chloromethyl group at the 3-position of the isoxazole ring is an excellent electrophilic site, highly susceptible to nucleophilic substitution (Sₙ2) reactions.[6][11] This reactivity allows for the facile introduction of a wide range of functional groups, making 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole a valuable intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Derivatization pathways via nucleophilic substitution.
Potential Applications in Drug Discovery
While the biological activity of 3-(Chloromethyl)-5-cyclopentyl-1,2-oxazole has not been specifically reported, the isoxazole scaffold is present in numerous compounds with significant pharmacological properties.[12][13][14]
-
Antimicrobial Agents: Many isoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[15][16] The introduction of various substituents via the chloromethyl handle could lead to novel antimicrobial agents.
-
Anti-inflammatory Agents: Some isoxazoles act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are key targets in inflammation.[17]
-
Anticancer Agents: The isoxazole nucleus is found in several compounds evaluated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[7]
-
Antiviral Agents: The structural features of oxazoles make them suitable for designing inhibitors of viral enzymes.[18]
The cyclopentyl group may enhance the compound's lipophilicity, potentially improving its pharmacokinetic profile and ability to cross biological membranes.
Caption: Potential mechanism of action in a biological system.
Safety, Handling, and Storage
Chloromethylated heterocyclic compounds are reactive alkylating agents and should be handled with appropriate caution.[6][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[20][21] All manipulations should be performed in a well-ventilated chemical fume hood.[19]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[22] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[22]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[22]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[19]
-
In all cases of exposure, seek immediate medical attention.
-
References
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Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
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Thieme Connect. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Retrieved from [Link]
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IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
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ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
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ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Retrieved from [Link]
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Thieme. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Retrieved from [Link]
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Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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Wiley Online Library. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of novel Δ2-isoxazoline fused cyclopentane derivatives as potential antimicrobial and anticancer agents. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]
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